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An Application Guide to Photoaffinity Labeling: Using 5-Azido-2-nitrobenzoic Acid to

Covalently Map Ligand Binding Sites

Introduction: Illuminating Molecular Interactions
In the intricate landscape of drug discovery and molecular biology, understanding precisely

where a small molecule binds to its protein target is paramount. This knowledge unlocks the

secrets of mechanism of action, guides lead optimization, and provides a structural basis for

rational drug design. Photoaffinity Labeling (PAL) is a powerful and elegant technique that

transforms transient, non-covalent interactions into permanent, covalent bonds, effectively

"trapping" a ligand in its binding site for subsequent analysis.[1][2] This method has become an

indispensable tool for identifying unknown protein targets, validating known interactions, and

mapping the precise location of binding domains.[3][4]

At the heart of many PAL experiments is the versatile heterobifunctional reagent, 5-Azido-2-
nitrobenzoic acid (ANB). This application note serves as a detailed guide for researchers,

scientists, and drug development professionals on the principles and practice of using ANB to

identify and characterize ligand binding sites. We will delve into the underlying chemistry,
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provide robust experimental protocols, and discuss the critical controls necessary for

generating trustworthy and publication-quality data.

Core Principles: The Chemistry of 5-Azido-2-
nitrobenzoic Acid
5-Azido-2-nitrobenzoic acid is a photoactive cross-linking reagent designed with three key

functional components: a reactive handle for ligand conjugation, a photo-activatable group for

cross-linking, and a nitro substituent that fine-tunes its photochemical properties.[5]

Ligand Conjugation (The Handle): The carboxylic acid group of ANB can be readily activated,

most commonly as an N-hydroxysuccinimide (NHS) ester (ANB-NOS). This NHS ester form

reacts efficiently and specifically with primary aliphatic amines (such as the side chain of

lysine residues or an N-terminus) on a ligand or protein to form a stable amide bond.[6][7][8]

This reaction is best performed in a slightly alkaline buffer (pH 8.0-8.5) to ensure the amine

is deprotonated and thus maximally nucleophilic.[7][9]

Photo-activation (The Trap): The aryl azide group (-N₃) is the workhorse of the cross-linking

reaction. It is specifically chosen for its "Jekyll and Hyde" nature: it is relatively stable and

unreactive in the dark, allowing for controlled handling and incubation with the biological

target.[2] However, upon irradiation with UV light (typically 250-350 nm), it rapidly

decomposes, releasing dinitrogen gas (N₂) and generating a highly reactive singlet nitrene

intermediate.[10][11]

Covalent Cross-linking (The Link): The generated nitrene is an electron-deficient species

with a very short lifespan. It will rapidly and non-selectively insert into the first available

chemical bond in its immediate vicinity—typically C-H, N-H, or O-H bonds of amino acid

residues that form the binding pocket.[2][12] This forms a permanent, covalent link,

effectively "printing" a map of the ligand's location onto the protein.

The Nitro Group Advantage: The presence of the electron-withdrawing nitro group on the

aromatic ring provides a key advantage by shifting the absorption maximum of the azide to a

longer wavelength.[5] This allows for photo-activation using less energetic UV light (e.g., 350

nm), which helps to minimize potential damage to the protein target that can occur with

shorter-wavelength UV.[13]
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Key Properties of ANB Photo-reagents

Property
5-Azido-2-nitrobenzoic
acid

5-Azido-2-nitrobenzoic
acid N-
hydroxysuccinimide ester

CAS Number 33843-73-5 60117-35-3

Molecular Formula C₇H₄N₄O₄[14] C₁₁H₇N₅O₆

Molecular Weight 208.13 g/mol [14] 305.20 g/mol

Primary Function Photo-reactive compound
Amine-reactive photo-reagent

for conjugation

Reactive Group Carboxylic Acid NHS Ester

Photo-activation λ ~250-350 nm ~250-350 nm

Storage 2-8°C, Protect from light 2-8°C, Protect from light

Visualizing the Mechanism and Workflow
To successfully execute a photoaffinity labeling experiment, it is essential to understand both

the chemical mechanism and the overall experimental sequence.

Mechanism of Action
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Step 1: Probe Binding (Dark)

Step 2: Photo-activation

Step 3: Covalent Cross-linking
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Caption: Covalent capture via photoaffinity labeling.
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General Experimental Workflow
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Caption: From probe synthesis to binding site identification.

Detailed Experimental Protocols
Safety Precaution: Aryl azides are potentially explosive and should be handled with care.

Perform all manipulations of solid ANB reagents in a well-ventilated fume hood and wear

appropriate personal protective equipment (PPE).

Protocol Part A: Synthesis of the Ligand-ANB
Photoaffinity Probe
This protocol describes the conjugation of a ligand containing a primary amine with 5-Azido-2-
nitrobenzoic acid N-hydroxysuccinimide ester (ANB-NOS).

Materials:

Ligand of interest (with a primary amine)

ANB-NOS (e.g., from MilliporeSigma, Cat. No. 60117)

Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[7]

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.3-8.5.

Crucially, avoid buffers containing primary amines like Tris.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system for

purification.

Lyophilizer.

Procedure:

Prepare Ligand Solution: Dissolve your amine-containing ligand in the Reaction Buffer to a

final concentration of 1-10 mg/mL.

Prepare ANB-NOS Solution: Immediately before use, dissolve ANB-NOS in a minimal

volume of anhydrous DMF or DMSO to create a concentrated stock (e.g., 10-20 mg/mL).

Note: Aqueous solutions of NHS esters hydrolyze quickly and should be used immediately.[7]
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Perform Conjugation:

Protect the reaction from light by wrapping the vial in aluminum foil.

Add a 5- to 10-fold molar excess of the dissolved ANB-NOS to the ligand solution. The

optimal ratio may require empirical determination.

Gently mix the reaction and incubate at room temperature for 1-4 hours or overnight at

4°C.[9]

Purify the Probe:

Quench the reaction by adding an amine-containing buffer (e.g., Tris) if desired, or

proceed directly to purification.

Purify the resulting Ligand-ANB conjugate from unreacted ligand and hydrolyzed ANB-

NOS using RP-HPLC. Monitor the elution profile by UV absorbance.

Collect the fractions corresponding to the desired product.

Confirm and Store:

Confirm the identity and purity of the conjugate using LC-MS.

Lyophilize the pure fractions to obtain the probe as a powder.

Store the lyophilized probe at -20°C or -80°C, protected from light.

Protocol Part B: Photo-Crosslinking of the Probe to the
Target Protein
This protocol is a general guideline for cross-linking in a purified protein system or a complex

cell lysate.

Materials:

Purified Ligand-ANB probe
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Target protein or cell lysate in a suitable, non-amine buffer (e.g., PBS or HEPES)

UV lamp with an emission maximum around 350 nm (e.g., a Rayonet reactor).[13]

Quartz cuvettes or microcentrifuge tubes (standard plastics may absorb UV light).

Ice bucket.

Procedure:

Binding Incubation (Dark):

Perform all steps up to UV irradiation in the dark or under a red safelight to prevent

premature activation of the probe.

In a microcentrifuge tube, combine the target protein (e.g., 1-10 µM final concentration)

with the Ligand-ANB probe. The optimal probe concentration must be determined

empirically but often ranges from 1- to 10-fold molar excess over the protein.

Incubate the mixture for 30-60 minutes on ice or at room temperature to allow for

equilibrium binding.

Control Samples (Crucial for Validation):

Competition Control: In a separate tube, pre-incubate the target protein with a 50- to 100-

fold excess of the original, unlabeled ligand for 20-30 minutes before adding the Ligand-

ANB probe.[1][12]

No UV Control: Prepare a sample identical to the main reaction but which will not be

exposed to UV light.[1]

UV Irradiation:

Place the open tubes on ice, positioned at a fixed distance from the UV lamp.

Irradiate the samples for 5-30 minutes. The optimal time depends on the lamp intensity

and the probe's reactivity and must be optimized. Over-irradiation can lead to protein

damage and non-specific cross-linking.
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Post-Irradiation:

After irradiation, the cross-linking reaction is complete. The samples can now be handled

in normal light.

The covalently labeled protein is ready for downstream analysis (e.g., SDS-PAGE). A

successful cross-linking event can sometimes be visualized as a slight upward shift in the

molecular weight of the protein band on a gel.

Protocol Part C: Binding Site Identification via Mass
Spectrometry
Procedure:

Separate Labeled Protein: Run the irradiated samples (including controls) on an SDS-PAGE

gel. Visualize the proteins by Coomassie staining.

Excise and Digest: Carefully excise the protein band corresponding to the target protein from

the main experimental lane.

Perform In-Gel Digestion: Destain the gel piece and perform a standard in-gel digestion

protocol using a protease like trypsin. This will cleave the protein into smaller peptides.

Extract Peptides: Extract the resulting peptides from the gel piece using appropriate solvents

(e.g., a solution of acetonitrile and formic acid).

Analyze by LC-MS/MS: Analyze the extracted peptide mixture using a high-resolution liquid

chromatography-tandem mass spectrometry (LC-MS/MS) system.[13]

Identify the Modified Peptide:

During data analysis, search the MS/MS spectra against the known sequence of the target

protein.

Crucially, include a variable modification in your search parameters corresponding to the

mass of the ANB remnant that remains attached to an amino acid after cross-linking and

cleavage (the mass of C₇H₃N₂O₃ = 163.02 Da).
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The identification of a peptide with this specific mass shift pinpoints the site of covalent

attachment and, therefore, the ligand's binding site.[15] The MS/MS fragmentation pattern

will confirm the exact amino acid that was modified.

Ensuring Trustworthiness: The Logic of Control
Experiments
No photoaffinity labeling experiment is complete without rigorous controls. They are the

foundation of a trustworthy result, allowing you to distinguish a specific biological interaction

from non-specific background noise.[1]
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Experimental Condition Competition Control
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Caption: The logic of the competition assay to prove specific binding.

Troubleshooting Common Issues
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Problem Potential Cause(s) Suggested Solution(s)

No or Low Labeling Signal

1. Inactive ANB-NOS reagent

due to hydrolysis. 2. Ligand

conjugation failed (wrong pH,

amine-buffer). 3. Insufficient

UV irradiation (time or

intensity). 4. Probe

concentration is too low.

1. Use fresh, anhydrous

solvent for NHS ester

dissolution.[7] 2. Verify

reaction buffer is amine-free

and pH is 8.0-8.5. Confirm

conjugation with LC-MS. 3.

Increase irradiation time or

decrease distance to lamp.

Check lamp specifications. 4.

Perform a dose-response

experiment to find the optimal

probe concentration.[16]

High Background / Non-

specific Labeling

1. Probe concentration is too

high. 2. Over-irradiation

causing protein damage and

random cross-linking. 3. Probe

is "sticky" and has non-specific

affinity for many proteins.

1. Titrate the probe to the

lowest effective concentration.

[16] 2. Perform a time-course

experiment to find the shortest

effective irradiation time. 3.

Increase the stringency of

wash steps post-labeling.

Ensure competition control

shows a clear reduction in

signal for the band of interest.

[17]

Protein Precipitation during

Labeling

1. The properties of the protein

are altered by the covalent

attachment of the hydrophobic

probe. 2. High probe

concentration.

1. Lower the molar ratio of

probe to protein during the

reaction.[18] 2. Include mild,

non-ionic detergents (e.g.,

Tween-20) in the buffer if

compatible with protein

function.

References

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/9d2145c6-8028-4039-b475-2a6d5fa9444c/content
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


ResearchGate. General overview of PhotoAffinity Labeling coupled to Mass Spectrometry...

Available from: [Link]

Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification.

Future Medicinal Chemistry. Available from: [Link]

Enjalbert, Q., & Mebarek, N., et al. (2018). Photoaffinity labeling coupled to MS to identify

peptide biological partners: Secondary reactions, for better or for worse?. Journal of Peptide

Science. Available from: [Link]

Gomes, A. V., & Gozzo, F. C. (2010). Photoaffinity labeling combined with mass

spectrometric approaches as a tool for structural proteomics. Journal of Mass Spectrometry.

Available from: [Link]

Riedel, T., & Griese, J. J., et al. (2023). Mapping Peptide–Protein Interactions by Amine-

Reactive Cleavable Photoaffinity Reagents. ACS Omega. Available from: [Link]

Evotec. (2025). Photoaffinity Labeling Mass Spectrometry. Available from: [Link]

Seneviratne, U. I., & Anderson, K. E., et al. (2017). Identifying Small Molecule-Binding

Proteins. Journal of Visualized Experiments. Available from: [Link]

Burton, A. J., & Fadzen, C. M., et al. (2021). Photoaffinity Labelling Strategies for Mapping

the Small Molecule-Protein Interactome. Organic & Biomolecular Chemistry. Available from:

[Link]

Cabantchik, Z. I., & Balshin, M., et al. (1991). Synthesis of 5-nitro-2-[N-3-(4-azidophenyl)-

propylamino]-benzoic Acid: Photoaffinity Labeling of Human Red Blood Cell Ghosts With a 5-

nitro-2-(3-phenylpropylamino)-benzoic Acid Analog. Biochemical and Biophysical Research

Communications. Available from: [Link]

Seneviratne, U. I., & Nemet, I., et al. (2021). Protocol for clickable photoaffinity labeling and

quantitative chemical proteomics. STAR Protocols. Available from: [Link]

Mappus, E., & Chambon, C., et al. (2000). Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-

azido-2-nitrophenyl)amino, and (5-azido-2-nitro-3,4, 6-trifluorophenyl)amino Derivatives...

Steroids. Available from: [Link]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 16 Tech Support

https://www.researchgate.net/figure/General-overview-of-PhotoAffinity-Labeling-coupled-to-Mass-Spectrometry-or-PAL-MS-for_fig1_327668612
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4451783/
https://pubmed.ncbi.nlm.nih.gov/30218556/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3078972/
https://pubs.acs.org/doi/10.1021/acsomega.3c01597
https://www.evotec.com/en/execute/technologies/proteomics/abpp/photoaffinity-labeling-mass-spectrometry
https://www.jove.com/t/55122/identifying-small-molecule-binding-proteins
https://www.esholarship.org/uc/item/11v6b01t
https://pubmed.ncbi.nlm.nih.gov/2018449/
https://www.researchgate.net/publication/352495689_Protocol_for_clickable_photoaffinity_labeling_and_quantitative_chemical_proteomics
https://pubmed.ncbi.nlm.nih.gov/10936617/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Keltner, L., & Kober, F., et al. (2000). Study of the chemical structures of the photo-cross-

linking products between Tyr and the 5-azido-2-nitrobenzoyl residue. Journal of

Photochemistry and Photobiology B: Biology. Available from: [Link]

Seo, S., & Corson, T. W. (2019). Small molecule target identification using photo-affinity

chromatography. Methods in Enzymology. Available from: [Link]

Tamez-Guerra, P., & Alcocer-González, J. M., et al. (2022). Utilization of Photoaffinity

Labeling to Investigate Binding of Microtubule Stabilizing Agents to P-glycoprotein and β-

Tubulin. International Journal of Molecular Sciences. Available from: [Link]

National Center for Biotechnology Information. PubChem Compound Summary for CID

5121953, 5-Azido-2-nitrobenzoic acid. Available from: [Link]

PubChemLite. 5-azido-2-nitrobenzoic acid (C7H4N4O4). Available from: [Link]

ResearchGate. An overview of the current proposed mechanism of aryl azide.... Available

from: [Link]

Glen Research. Glen Report 33-13: Application Note – Protein Labeling with NHS Esters.

Available from: [Link]

Abberior Instruments. NHS ester protocol for labeling proteins. Available from: [Link]

Panov, M. S., & Voskresenska, V. D., et al. (2013). "5-Azido-2-aminopyridine, a New

Nitrene/Nitrenium Ion Photoaffinity Lab". ScholarWorks@BGSU. Available from: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pubmed.ncbi.nlm.nih.gov/10739139/
https://scholarworks.iupui.edu/handle/1805/20912
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8948777/
https://www.benchchem.com/product/b7693409/docs?utm_src=pdf-body#using-5-azido-2-nitrobenzoic-acid-to-identify-ligand-binding-sites
https://pubchem.ncbi.nlm.nih.gov/compound/5-Azido-2-nitrobenzoic-acid
https://www.benchchem.com/product/b7693409/docs?utm_src=pdf-body#using-5-azido-2-nitrobenzoic-acid-to-identify-ligand-binding-sites
https://pubchemlite.org/compound/CID5121953
https://www.researchgate.net/figure/An-overview-of-the-current-proposed-mechanism-of-aryl-azide-photoactivation-the-nitrene_fig1_329759318
https://www.glenresearch.com/glen-report/gr33-13
https://abberior.com/knowledge/protocols/nhs-ester-protocol-for-labeling-proteins/
https://scholarworks.bgsu.edu/chem_pub/182/
https://www.benchchem.com/product/b7693409?utm_src=pdf-custom-synthesis#bc-rfq
https://pmc.ncbi.nlm.nih.gov/articles/PMC4413435/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for
structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]

3. Identifying Small Molecule-Binding Proteins | JoVE Journal [jove.com]

4. Utilization of Photoaffinity Labeling to Investigate Binding of Microtubule Stabilizing Agents
to P-glycoprotein and β-Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

5. escholarship.org [escholarship.org]

6. Synthesis of (5-azido-2-nitrobenzoyl)amido, (4-azido-2-nitrophenyl)amino, and (5-azido-2-
nitro-3,4, 6-trifluorophenyl)amino derivatives of 17alpha-methylamino-, 17alpha-ethylamino-,
and 17alpha-propylamino-5alpha-dihydrotestosterone as reagents of different linker lengths
for the photoaffinity labeling of sex hormone binding globulins and androgen receptors -
PubMed [pubmed.ncbi.nlm.nih.gov]

7. lumiprobe.com [lumiprobe.com]

8. NHS ester protocol for labeling proteins [abberior.rocks]

9. glenresearch.com [glenresearch.com]

10. researchgate.net [researchgate.net]

11. "5-Azido-2-aminopyridine, a New Nitrene/Nitrenium Ion Photoaffinity Lab" by Maxim S.
Panov, Valentyna D. Voskresenska et al. [scholarworks.bgsu.edu]

12. pdf.benchchem.com [pdf.benchchem.com]

13. researchgate.net [researchgate.net]

14. 5-Azido-2-nitrobenzoic acid | C7H4N4O4 | CID 5121953 - PubChem
[pubchem.ncbi.nlm.nih.gov]

15. pubs.acs.org [pubs.acs.org]

16. biotium.com [biotium.com]

17. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

18. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK
[thermofisher.com]

To cite this document: BenchChem. [Using 5-Azido-2-nitrobenzoic acid to identify ligand
binding sites]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7693409/docs#using-5-azido-2-nitrobenzoic-acid-to-
identify-ligand-binding-sites]

Disclaimer & Data Validity:

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 15 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2266983/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2266983/
https://www.jove.com/v/54529/identification-small-molecule-binding-proteins-native-cellular
https://pmc.ncbi.nlm.nih.gov/articles/PMC9484556/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9484556/
https://escholarship.org/content/qt68v1446k/qt68v1446k.pdf
https://pubmed.ncbi.nlm.nih.gov/10936617/
https://pubmed.ncbi.nlm.nih.gov/10936617/
https://pubmed.ncbi.nlm.nih.gov/10936617/
https://pubmed.ncbi.nlm.nih.gov/10936617/
https://pubmed.ncbi.nlm.nih.gov/10936617/
https://www.lumiprobe.com/protocols/nhs-ester-labeling
https://abberior.rocks/expertise/protocols/nhs-ester-protocol/
https://www.glenresearch.com/reports/gr33-13
https://www.researchgate.net/figure/An-overview-of-the-current-proposed-mechanism-of-aryl-azide-photoactivation-the-nitrene_fig10_336381495
https://scholarworks.bgsu.edu/chem_pub/182/
https://scholarworks.bgsu.edu/chem_pub/182/
https://pdf.benchchem.com/14/Application_Notes_and_Protocols_for_p_Azidoacetophenone_in_Identifying_Protein_Binding_Partners.pdf
https://www.researchgate.net/publication/352353084_Protocol_for_clickable_photoaffinity_labeling_and_quantitative_chemical_proteomics
https://pubchem.ncbi.nlm.nih.gov/compound/5-Azido-2-nitrobenzoic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/5-Azido-2-nitrobenzoic-acid
https://pubs.acs.org/doi/10.1021/acsomega.3c03064
https://biotium.com/tech-tips-protocols/troubleshooting-tips-for-fluorescence-staining/
https://scholarworks.indianapolis.iu.edu/server/api/core/bitstreams/9d2145c6-8028-4039-b475-2a6d5fa9444c/content
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://www.thermofisher.com/hk/en/home/technical-resources/technical-reference-library/cell-analysis-support-center/labeling-chemistry-support/labeling-chemistry-support-troubleshooting.html
https://www.benchchem.com/product/b7693409/docs#using-5-azido-2-nitrobenzoic-acid-to-identify-ligand-binding-sites
https://www.benchchem.com/product/b7693409/docs#using-5-azido-2-nitrobenzoic-acid-to-identify-ligand-binding-sites
https://www.benchchem.com/product/b7693409/docs#using-5-azido-2-nitrobenzoic-acid-to-identify-ligand-binding-sites
https://www.benchchem.com/product/b7693409/docs#using-5-azido-2-nitrobenzoic-acid-to-identify-ligand-binding-sites
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7693409?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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